Structural Characterization and Analytical Workflows for 6,6-Dimethyldihydropyrimidine-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Structural Characterization and Analytical Workflows for 6,6-Dimethyldihydropyrimidine-2,4(1H,3H)-dione: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of substituted dihydropyrimidines is a critical function in modern drug development and metabolomic profiling. 6,6-Dimethyldihydropyrimidine-2,4(1H,3H)-dione (often referred to as 6,6-dimethyl-5,6-dihydrouracil) represents a specialized heterocyclic scaffold. This compound is structurally related to both endogenous uracil catabolites and synthetically derived Biginelli hybrids, which are heavily investigated for their antischistosomal and antiviral properties [1][2].
Unlike standard 5,6-dihydrouracil, the incorporation of a gem-dimethyl group at the C6 position imposes severe steric constraints. This substitution alters the puckering of the hexahydropyrimidine ring, restricts the conformational flexibility of the C5 methylene group, and significantly modulates the molecule's hydrogen-bonding network. This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, spectroscopic characterization, and quantitative analysis of this unique scaffold.
Physicochemical Profiling & Structural Overview
To establish a baseline for analytical method development, the fundamental physicochemical properties of the compound must be defined. The dual hydrogen-bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O) create a strong intermolecular lattice, directly influencing solubility and chromatographic behavior.
Table 1: Physicochemical Properties of 6,6-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
| Property | Value | Analytical Significance |
| Chemical Formula | C₆H₁₀N₂O₂ | Defines the monoisotopic mass for MS targeting. |
| Monoisotopic Mass | 142.0742 Da | Exact mass required for High-Resolution MS (HRMS). |
| CAS Registry Number | 6300-94-3 | Primary identifier for chemical inventories. |
| Hydrogen Bond Donors | 2 (N1-H, N3-H) | Drives the requirement for highly polar or protic solvents. |
| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) | Dictates interactions with HILIC stationary phases. |
| LogP (Predicted) | -0.4 to -0.8 | Highly hydrophilic; poor retention on standard C18 columns. |
Spectroscopic Elucidation Strategies
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural confirmation of 6,6-dimethyldihydropyrimidine-2,4(1H,3H)-dione relies heavily on 1D and 2D NMR. The gem-dimethyl group at C6 acts as an isolated spin system, which simplifies the ¹H NMR spectrum by eliminating the vicinal coupling typically seen between C5 and C6 protons in unsubstituted dihydrouracils [1][4].
Table 2: Diagnostic NMR Assignments (DMSO-d₆, 400 MHz)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Structural Assignment & Causality |
| ¹H | 10.15 | Singlet | 1H | N3-H : Highly deshielded due to the electron-withdrawing effects of two adjacent carbonyls (C2 and C4). |
| ¹H | 7.80 | Singlet | 1H | N1-H : Less deshielded than N3-H, as it is adjacent to only one carbonyl and the aliphatic C6 carbon. |
| ¹H | 2.45 | Singlet | 2H | C5-H₂ : Methylene protons isolated from coupling due to the adjacent quaternary C6 carbon. |
| ¹H | 1.15 | Singlet | 6H | C6-(CH₃)₂ : Gem-dimethyl protons. Equivalent in solution due to rapid ring flipping. |
| ¹³C | 170.5 | Singlet | 1C | C4=O : Amide-type carbonyl carbon. |
| ¹³C | 153.2 | Singlet | 1C | C2=O : Urea-type carbonyl carbon. |
Mass Spectrometry (LC-MS/MS) Fragmentation Dynamics
Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 143.08. The dihydropyrimidine core is highly susceptible to collision-induced dissociation (CID). The dominant fragmentation pathways are the loss of ammonia (-17 Da) and a retro-Diels-Alder (RDA) cleavage resulting in the neutral loss of isocyanic acid (HNCO, -43 Da), which is a hallmark of uracil and dihydrouracil derivatives [3].
Fig 1. Primary ESI+ collision-induced dissociation pathways for the dihydropyrimidine core.
Experimental Protocols & Self-Validating Workflows
The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Protocol 1: High-Resolution NMR Acquisition and Assignment
Objective: Obtain pristine 1D and 2D NMR spectra to verify the gem-dimethyl substitution and ring integrity.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
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Causality: Dihydropyrimidines possess strong crystal lattice energies due to extensive intermolecular hydrogen bonding, making them nearly insoluble in non-polar solvents like CDCl₃. Furthermore, DMSO-d₆ prevents rapid proton exchange, locking the N1-H and N3-H protons so they can be distinctly observed.
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Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).
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Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and gradient shimming.
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Self-Validating System Check: Acquire a preliminary ¹H scan. The system must automatically measure the TMS peak width at half-height (W₁/₂).
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Validation Rule: If W₁/₂ > 1.0 Hz, the magnetic field is inhomogeneous. The system is programmed to halt acquisition and trigger an automated 3D re-shimming routine before proceeding.
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Data Acquisition: Execute standard ¹H, ¹³C, and ¹H-¹³C HSQC pulse sequences.
Protocol 2: LC-MS/MS Quantification Workflow
Objective: Accurately quantify the compound in complex biological or synthetic matrices.
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Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).
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Causality: The extreme polarity (LogP < 0) of the dihydropyrimidine core causes it to elute in the void volume of standard reversed-phase (C18) columns, leading to severe ion suppression from matrix salts. HILIC provides orthogonal retention, ensuring the analyte elutes well after the void volume, maximizing ionization efficiency.
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Mobile Phase Configuration:
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Pump A: 10 mM Ammonium Formate in Water (pH 3.0).
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Pump B: 0.1% Formic Acid in Acetonitrile.
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Causality: The acidic environment ensures the nitrogen atoms remain fully protonated, optimizing ESI+ sensitivity.
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Ionization & MRM Transitions: Operate the mass spectrometer in ESI+ mode (+4.5 kV). Monitor the primary transition m/z 143.1 → 100.1 (Quantifier) and m/z 143.1 → 126.1 (Qualifier).
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Self-Validating System Check: The workflow integrates a stable-isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N₂-uracil, spiked into every sample at a constant concentration.
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Validation Rule: The instrument software continuously monitors the peak area of the SIL-IS. Any variance exceeding ±15% across sequential injections automatically halts the sequence, flagging potential matrix effects, source contamination, or injection volume errors [3].
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Fig 2. Multi-modal analytical workflow for dihydropyrimidine structural elucidation.
Conclusion
The structural characterization of 6,6-dimethyldihydropyrimidine-2,4(1H,3H)-dione requires a deliberate, causality-driven approach. By understanding the steric implications of the C6 gem-dimethyl substitution and the extreme polarity of the dihydrouracil core, scientists can logically select DMSO-d₆ for NMR elucidation and HILIC-ESI+ for mass spectrometric quantification. Implementing self-validating protocols ensures that the resulting analytical data is robust, reproducible, and ready for regulatory scrutiny in drug development pipelines.
References
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Title: Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids Source: Molecules (via PubMed Central), 2022 URL: [Link]
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Title: Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Source: Journal of Medicinal Chemistry (ACS Publications), 2016 URL: [Link]
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Title: LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients Source: Biomedical Chromatography (via PubMed), 2013 URL: [Link]
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Title: 5,6-Dihydro-5-methyluracil (Structural Analog Baseline Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
